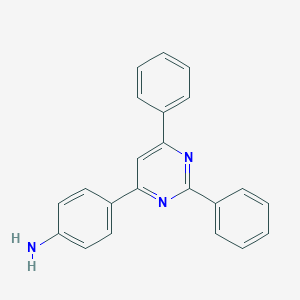
4-(4-Aminophenyl)-2,6-diphenyl pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Aminophenyl)-2,6-diphenyl pyrimidine is a chemical compound that belongs to the pyrimidine family. It has been extensively studied for its potential applications in various fields of scientific research.
Wirkmechanismus
The mechanism of action of 4-(4-Aminophenyl)-2,6-diphenyl pyrimidine is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that the compound may act by inducing apoptosis, a process of programmed cell death.
Biochemische Und Physiologische Effekte
The compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the replication of viruses. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The compound has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable under normal laboratory conditions. It has also been found to be non-toxic and to have low cytotoxicity. However, one limitation of the compound is that it is not very soluble in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(4-Aminophenyl)-2,6-diphenyl pyrimidine. One direction is to further study its potential applications in cancer treatment. Another direction is to investigate its potential use as a fluorescent probe for the detection of DNA. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.
Synthesemethoden
The synthesis of 4-(4-Aminophenyl)-2,6-diphenyl pyrimidine involves the reaction of 4-aminobenzophenone and benzaldehyde in the presence of ammonium acetate and acetic acid. The reaction is carried out at a high temperature, and the product is obtained in good yield.
Wissenschaftliche Forschungsanwendungen
The compound has been studied for its potential applications in various fields of scientific research. It has been found to have anticancer, anti-inflammatory, and antiviral properties. It has also been studied for its potential use as a fluorescent probe for the detection of DNA.
Eigenschaften
CAS-Nummer |
130090-20-9 |
|---|---|
Produktname |
4-(4-Aminophenyl)-2,6-diphenyl pyrimidine |
Molekularformel |
C22H17N3 |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
4-(2,6-diphenylpyrimidin-4-yl)aniline |
InChI |
InChI=1S/C22H17N3/c23-19-13-11-17(12-14-19)21-15-20(16-7-3-1-4-8-16)24-22(25-21)18-9-5-2-6-10-18/h1-15H,23H2 |
InChI-Schlüssel |
AKNHPAHCOWHEEX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)N |
Synonyme |
4-(4-Aminophenyl)-2,6-diphenyl pyrimidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



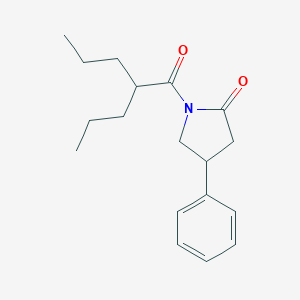
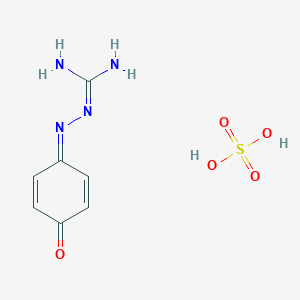
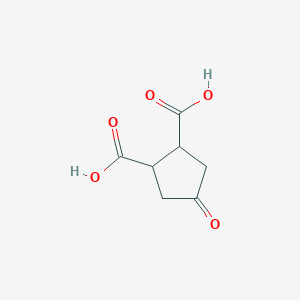

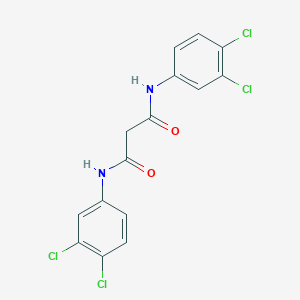
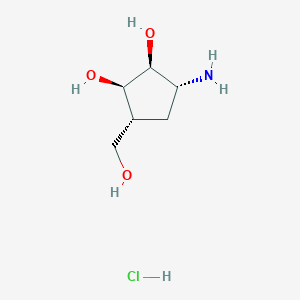
![1,4-Dioxaspiro[4.6]undeca-6,10-diene](/img/structure/B156767.png)
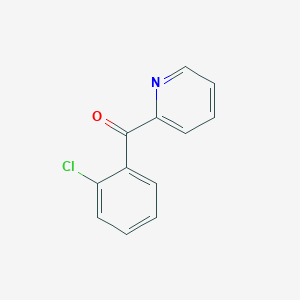
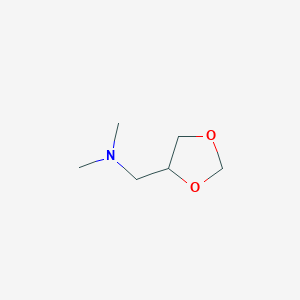
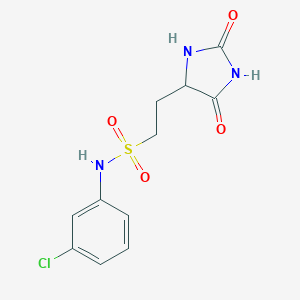
![Sodium 4-[[4-[(2,4-diaminophenyl)azo]naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B156773.png)
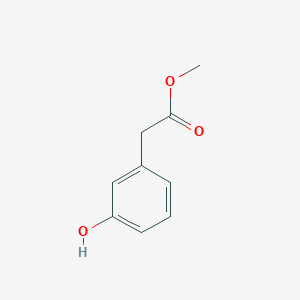

![1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol](/img/structure/B156777.png)